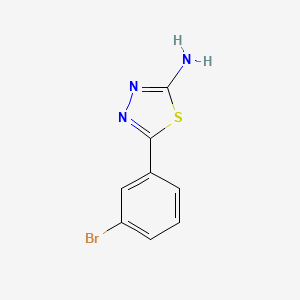
2,3,5,6-Tetrafluoro-4-methoxybenzoic acid
説明
2,3,5,6-Tetrafluoro-4-methoxybenzoic acid is a chemical compound with the IUPAC name 2,3,5,6-tetrafluoro-4-methoxybenzoic acid .
Molecular Structure Analysis
The InChI code for 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid is 1S/C8H4F4O3/c1-15-7-5(11)3(9)2(8(13)14)4(10)6(7)12/h1H3,(H,13,14) .Physical And Chemical Properties Analysis
2,3,5,6-Tetrafluoro-4-methoxybenzoic acid is a solid substance . The molecular weight of this compound is 224.11 .科学的研究の応用
Application 1: Thermoelectric Performance Enhancement
- Summary of Application : This compound has been used to enhance the thermoelectric performance of 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4-TCNQ) doped NH2CHNH2SnI3 (FASnI3) thin films .
- Methods of Application : The compound is doped into FASnI3 thin films. The electrical conductivities of the doped films increase and then decrease along with increased doping levels of F4-TCNQ .
- Results or Outcomes : The doped FASnI3 thin films exhibit a Seebeck coefficient of ∼310 μV K−1, a power factor of ∼130 μW m−1 K−2 and a ZT value of ∼0.19 at room temperature .
Application 2: Preparation of Novel Inhibitors
- Summary of Application : 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid is employed in the preparation of novel inhibitors for protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), through Mitsunobu reaction .
- Methods of Application : The compound is used in a Mitsunobu reaction to prepare the inhibitors .
- Results or Outcomes : The enzyme inhibition studies demonstrate a potency of 2.9 µM against FTase and 7.5 µM against GGTase .
Application 3: Fluorescent Probe
- Summary of Application : This compound is used as a probe that becomes fluorescent after reacting with a target protease .
- Methods of Application : The compound is used as a probe in biochemical assays to detect the activity of target proteases .
- Results or Outcomes : The fluorescence of the probe allows for the detection and quantification of protease activity .
Application 4: Preparation of New Ligands
- Summary of Application : This compound may be used in the preparation of new ligand, methyl 2,3,5,6-tetrafluoro-4-oxybenzoate (C8H3F4O3), combining an electron withdrawing group (C6F4) to tune the reactivity with an anchor group (CO2Me) for immobilization on supports .
- Methods of Application : The compound is used in a chemical reaction to prepare the new ligand .
- Results or Outcomes : The new ligand can be used for further chemical reactions or for immobilization on supports .
Application 5: Synthesis Intermediate for APIs
- Summary of Application : This compound is used as a synthesis intermediate for Active Pharmaceutical Ingredients (APIs) .
- Methods of Application : The compound is used in various chemical reactions to prepare APIs .
- Results or Outcomes : The APIs synthesized using this compound are used in the development of various drugs .
Application 6: Preparation of New Ligands
- Summary of Application : This compound may be used in the preparation of new ligand, methyl 2,3,5,6-tetrafluoro-4-oxybenzoate (C8H3F4O3), combining an electron withdrawing group (C6F4) to tune the reactivity with an anchor group (CO2Me) for immobilization on supports .
- Methods of Application : The compound is used in a chemical reaction to prepare the new ligand .
- Results or Outcomes : The new ligand can be used for further chemical reactions or for immobilization on supports .
特性
IUPAC Name |
2,3,5,6-tetrafluoro-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O3/c1-15-7-5(11)3(9)2(8(13)14)4(10)6(7)12/h1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSDDXXQRTVVDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359223 | |
| Record name | 2,3,5,6-tetrafluoro-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrafluoro-4-methoxybenzoic acid | |
CAS RN |
3153-01-3 | |
| Record name | 2,3,5,6-tetrafluoro-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



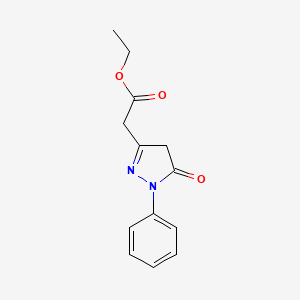
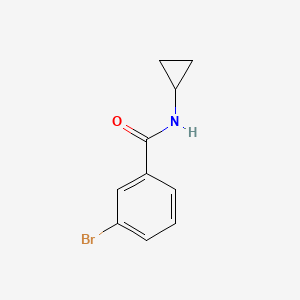
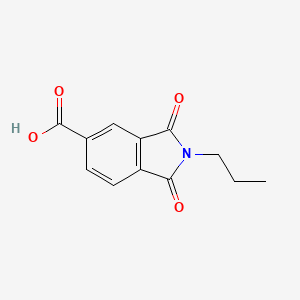

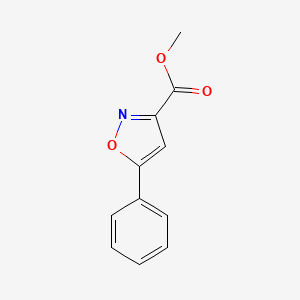

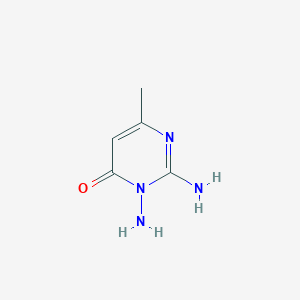

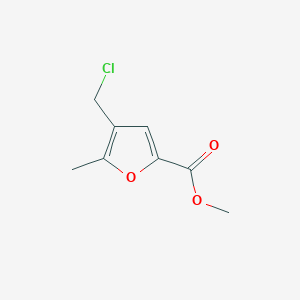
![4-allyl-5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1268669.png)

![1-(4-Hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-YL)thio]ethanone](/img/structure/B1268672.png)
